molecular formula C20H12N2O5 B3884678 (4E)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one

(4E)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B3884678
M. Wt: 360.3 g/mol
InChI Key: LWCLMKHZHMVEDX-SFQUDFHCSA-N
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Description

(4E)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound that belongs to the class of oxazolone derivatives This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and an oxazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylglycine in the presence of acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and yield. Additionally, purification techniques like recrystallization or chromatography would be employed to ensure the compound’s purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted products depending on the electrophile used.

Scientific Research Applications

(4E)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular processes like DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

    Steviol glycoside: Chemical compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(4E)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one is unique due to its combination of a furan ring, nitrophenyl group, and oxazolone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4E)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5/c23-20-17(21-19(27-20)13-5-2-1-3-6-13)12-16-9-10-18(26-16)14-7-4-8-15(11-14)22(24)25/h1-12H/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCLMKHZHMVEDX-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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